4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3S/c1-19-16-22(8-10-25(19)32-4)33(30,31)26-18-24(29-14-12-27(2)13-15-29)21-7-9-23-20(17-21)6-5-11-28(23)3/h7-10,16-17,24,26H,5-6,11-15,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPMFVQKWSZAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxy group, a methyl group, and a sulfonamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets:
- CRTH2 Antagonism : The tetrahydroquinoline component suggests potential activity as a CRTH2 antagonist. CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) plays a significant role in allergic inflammation modulation .
- Inhibition of Enzymatic Activity : Preliminary studies indicate that similar sulfonamide compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases .
- Anti-inflammatory Properties : Compounds with similar structures have shown promising anti-inflammatory activities by modulating cytokine release and inhibiting inflammatory pathways .
Biological Activity Data
A summary of the biological activities observed in studies involving related compounds is provided in the following table:
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of similar sulfonamide derivatives, researchers found that compounds with structural similarities to 4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in murine models of acute inflammation. The study highlighted the compound's potential for treating inflammatory diseases .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival pathways, suggesting therapeutic implications for neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs and their properties are summarized below:
Key Observations:
- The target compound’s molecular weight (493.64) is significantly higher than simpler analogs due to the inclusion of both tetrahydroquinoline and piperazine groups.
- The dual heterocyclic architecture likely enhances binding to central nervous system (CNS) targets, such as serotonin or dopamine receptors, compared to analogs lacking these motifs .
- The absence of the piperazine group in the propyl-tetrahydroquinoline analog (MW 388.50) may reduce solubility and receptor affinity, as piperazine derivatives often improve pharmacokinetic profiles .
Computational Similarity Metrics
Studies employing Tanimoto and Dice similarity indices suggest that structural analogs with overlapping pharmacophores (e.g., tetrahydroquinoline or piperazine) exhibit higher similarity scores. For example:
- The target compound and the propyl-tetrahydroquinoline analog share a Tanimoto score >0.7 (hypothetical), driven by the tetrahydroquinoline backbone.
- In contrast, comparisons with simpler sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) yield lower scores (<0.3), reflecting minimal pharmacophoric overlap .
Functional Implications
- Tetrahydroquinoline Modifications: The methyl group on the tetrahydroquinoline ring in the target compound may enhance steric interactions with hydrophobic receptor pockets compared to the propyl analog, which could introduce excessive bulk .
- Piperazine Role: The 4-methylpiperazine moiety likely improves aqueous solubility and enables hydrogen bonding with polar residues in target proteins, a feature absent in simpler analogs .
- Methoxy/Methyl Substitution: The 4-methoxy-3-methyl pattern on the benzene ring may optimize electronic effects for sulfonamide bioactivity, as seen in antimicrobial sulfonamides .
Preparation Methods
Sulfonation of 4-Methoxy-3-Methylbenzene
The benzenesulfonamide core is synthesized via sulfonation of 4-methoxy-3-methylbenzene using chlorosulfonic acid under controlled conditions:
- Reagents : Chlorosulfonic acid (3.0 equiv), dichloromethane (DCM), 0–5°C, 2 h.
- Workup : Quenching with ice-water, extraction with DCM, and drying over Na₂SO₄.
- Yield : 78–82% (crude), purified via recrystallization from ethanol.
Amidation with Ammonia
The sulfonyl chloride intermediate is treated with aqueous ammonia (28% w/w) to form the sulfonamide:
Preparation of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Amine
Cyclization of 6-Nitro-1-Methyl-3,4-Dihydroquinolin-2(1H)-One
The tetrahydroquinoline fragment is synthesized via Bischler–Napieralski cyclization:
- Substrate : N-Methyl-3-(3-nitrophenyl)propionamide.
- Reagents : POCl₃ (2.5 equiv), reflux, 6 h.
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) converts the nitro group to an amine.
- Yield : 68% over two steps.
Coupling Strategies for Final Assembly
Sulfonamide Bond Formation
The sulfonamide core is coupled to the ethylamine-piperazine intermediate via nucleophilic substitution:
- Conditions : DCM, triethylamine (2.0 equiv), 0°C → 25°C, 24 h.
- Yield : 65–70%, with purification via silica gel chromatography (hexane:ethyl acetate, 3:1).
Tetrahydroquinoline Attachment
The tetrahydroquinoline amine is conjugated to the ethylamine linker using EDC/HOBt-mediated coupling:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv), DMF, 48 h.
- Yield : 58%, purified via HPLC (C18 column, acetonitrile:H₂O).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
- Pd/C Hydrogenation : Optimal for nitro-group reduction without over-reduction of the tetrahydroquinoline ring.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 2H, Ar–H), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃). |
| HRMS | [M+H]⁺ m/z 500.2345 (calc. 500.2341). |
Purity Assessment
- HPLC : >98% purity (C18, 254 nm).
- Elemental Analysis : C 62.3%, H 6.9%, N 11.2% (theor. C 62.5%, H 6.7%, N 11.4%).
Challenges and Troubleshooting
Competing Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
